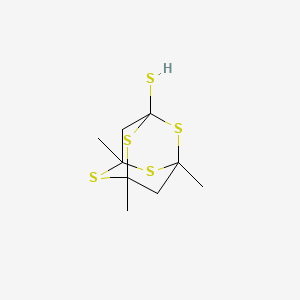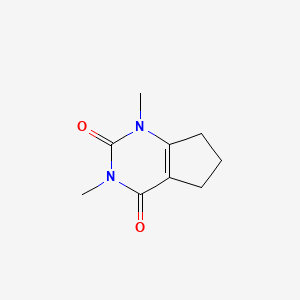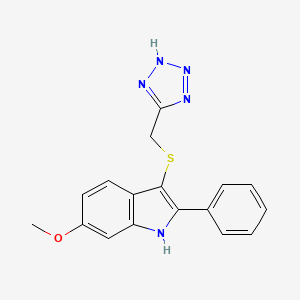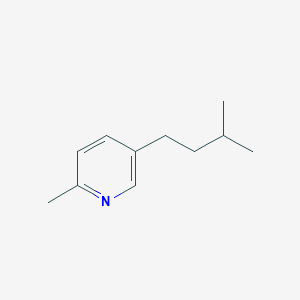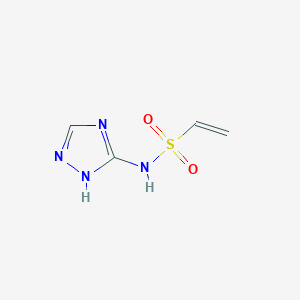
3-(Vinylsulfamido)-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Vinylsulfamido)-1,2,4-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a vinylsulfamido group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Vinylsulfamido)-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with a vinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the vinylsulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
3-(Vinylsulfamido)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The vinyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学研究应用
3-(Vinylsulfamido)-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Investigated for its potential use in drug development, particularly for antifungal and anticancer therapies.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(Vinylsulfamido)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylsulfamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The triazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, modulating their activity and function.
相似化合物的比较
Similar Compounds
3-(Vinylsulfamido)-1,2,3-triazole: Similar structure but with a different triazole ring.
3-(Vinylsulfamido)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.
3-(Vinylsulfamido)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of a triazole ring.
Uniqueness
3-(Vinylsulfamido)-1,2,4-triazole is unique due to its specific combination of a vinylsulfamido group and a 1,2,4
属性
分子式 |
C4H6N4O2S |
|---|---|
分子量 |
174.18 g/mol |
IUPAC 名称 |
N-(1H-1,2,4-triazol-5-yl)ethenesulfonamide |
InChI |
InChI=1S/C4H6N4O2S/c1-2-11(9,10)8-4-5-3-6-7-4/h2-3H,1H2,(H2,5,6,7,8) |
InChI 键 |
ZINWWRXEDWNFSU-UHFFFAOYSA-N |
规范 SMILES |
C=CS(=O)(=O)NC1=NC=NN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


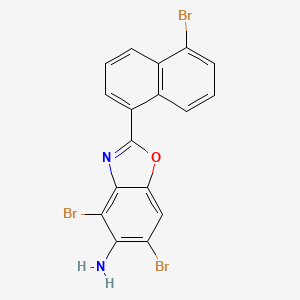
![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
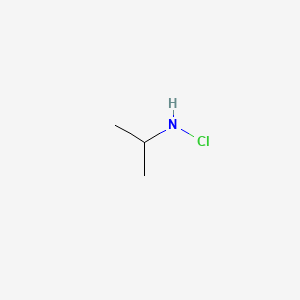
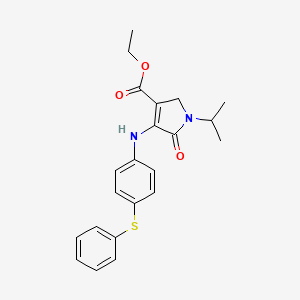
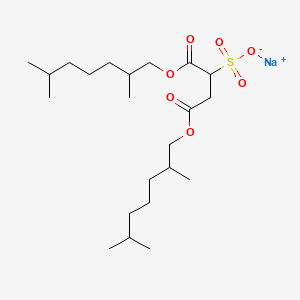
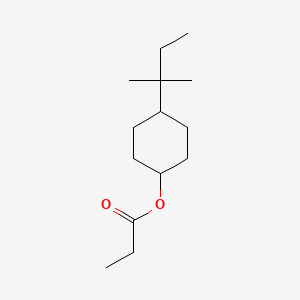

![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
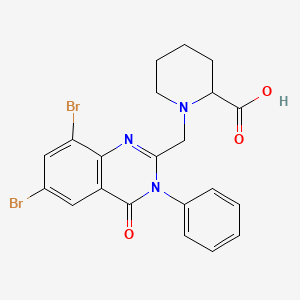
![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
